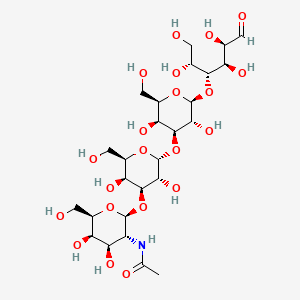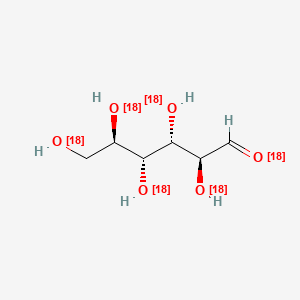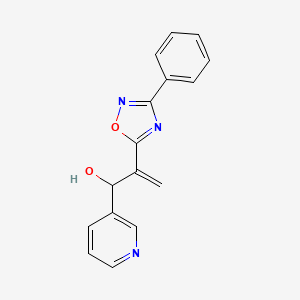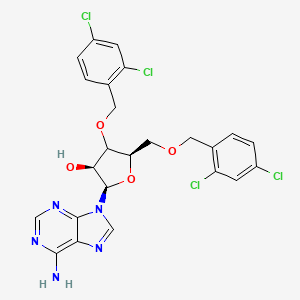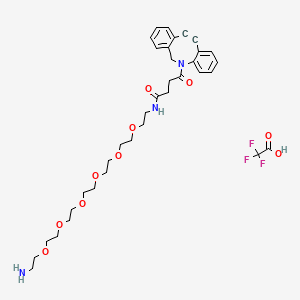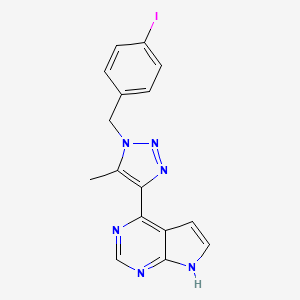
Jak1-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak1-IN-9 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family. Janus kinase 1 plays a critical role in cytokine-mediated signaling pathways, which are involved in various inflammatory and autoimmune responses, as well as certain cancers. Inhibition of Janus kinase 1 is considered a promising therapeutic strategy for treating diseases related to these pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak1-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity and potency towards Janus kinase 1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards. The industrial production methods aim to maximize efficiency while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
Jak1-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may yield reduced derivatives with different pharmacological profiles.
科学研究应用
Jak1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of Janus kinase 1 in cytokine signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting Janus kinase 1 and related pathways.
作用机制
Jak1-IN-9 exerts its effects by selectively inhibiting Janus kinase 1. The inhibition of Janus kinase 1 prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are critical mediators of cytokine signaling. By blocking this pathway, this compound can modulate immune responses and reduce inflammation.
相似化合物的比较
Similar Compounds
Jak1-IN-8: Another selective inhibitor of Janus kinase 1 with a similar mechanism of action.
Jak1-IN-10: A compound with structural similarities to Jak1-IN-9 but with different pharmacokinetic properties.
Tofacitinib: A non-selective Janus kinase inhibitor that targets multiple Janus kinase family members, including Janus kinase 1.
Uniqueness
This compound is unique in its high selectivity for Janus kinase 1, which reduces the likelihood of off-target effects compared to non-selective inhibitors like tofacitinib. This selectivity makes this compound a valuable tool for studying the specific role of Janus kinase 1 in various biological processes and for developing targeted therapies with fewer side effects.
属性
分子式 |
C16H13IN6 |
|---|---|
分子量 |
416.22 g/mol |
IUPAC 名称 |
4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |
InChI 键 |
YSYLJMXLXOALSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


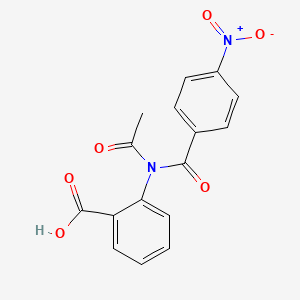

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
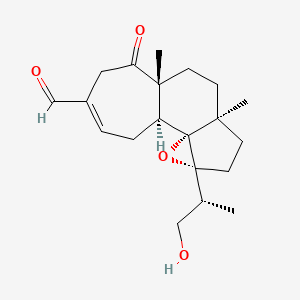
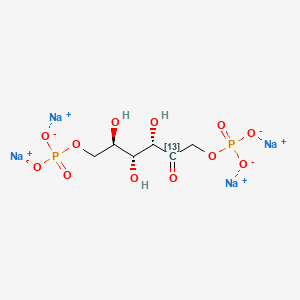
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)

